molecular formula C11H16ClNO3S B1444589 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide CAS No. 960400-58-2

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Cat. No. B1444589
M. Wt: 277.77 g/mol
InChI Key: ZVCPOVBXJHZQBV-UHFFFAOYSA-N
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Description

5-Chloro-thiophene-2-carboxylic acid is an organic compound that belongs to the class of alpha amino acid amides . It is a crucial intermediate in the synthesis of rivaroxaban , an oxazolidinone derivative used in the treatment of thromboembolic disorders .


Synthesis Analysis

The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves the reaction of thiophene with the CCl4-ROH-catalyst system . This method takes 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

5-Chloro-thiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used in the synthesis of thieno [2,3- b ] [1,4]thiapezine-5-ones .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-thiophene-2-carboxylic acid is 162.59 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Rivaroxaban

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid is used in the synthesis of Rivaroxaban, an oxazolidinone derivative .
    • Results or Outcomes : The outcome of this application is the production of Rivaroxaban, a medication used in the treatment of thromboembolic disorders .
  • Synthesis of Thieno[2,3-b][1,4]thiapezine-5-ones

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid can be used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones .
    • Results or Outcomes : The outcome of this application is the production of thieno[2,3-b][1,4]thiapezine-5-ones .
  • Coupling Reactions and Olefinations

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .
    • Results or Outcomes : The outcome of this application is the production of various organic compounds through coupling reactions and olefinations .
  • Life Science Research

    • Scientific Field : Life Sciences
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Results or Outcomes : The outcome of this application is the advancement of life science research .
  • Mass Spectrometry

    • Scientific Field : Analytical Chemistry
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid can be used as a standard in mass spectrometry .
    • Results or Outcomes : The outcome of this application is the accurate measurement of the mass-to-charge ratio of ions .
  • Chemical Reagent

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Chloro-thiophene-2-carboxylic acid is a chemical reagent that can be used in various organic reactions .
    • Results or Outcomes : The outcome of this application is the production of various organic compounds .

properties

IUPAC Name

5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPOVBXJHZQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Synthesis routes and methods

Procedure details

Add 5-chlorothiophene-2-carboxylic acid (100 g, 0.60 mol) and dichloromethane (1000 mL) to a 3 L three-necked round bottom flask equipped with an overhead stirrer, nitrogen inlet/outlet, addition funnel, and thermocouple. Stir the resulting solution under nitrogen while cooling to 4° C. Add via addition funnel 2,2-diethyoxyethylamine (88.5 ml, 0.60 mol) in dichloromethane (35 mL) over 12 min. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (123 g, 0.64 mol) to the chilled mixture. Add additional dichloromethane (165 mL) and stir the reaction mixture for 22 h at RT. Quench the reaction with water (1000 mL) and separate the resulting layers. Back extract the aqueous layer with dichloromethane (500 mL) and combine the organic layers. Dry over sodium sulfate and purify through a silica gel bed eluting with dichloromethane followed by a mixture of 1% MeOH in dichloromethane and then a mixture of 10% MeOH in dichloromethane to afford 108 g (65%) of the title compound as a white solid. 1H NMR (500 MHz, CDCl3): δ 1.19 (t, J=7.5 Hz, 6H), 3.48-3.57 (m, 4H), 3.68-3.74 (m, 2H), 3.68-3.74 (m, 2H), 6.37 (bs, 1H), 6.85 (d, J=3.5 Hz, 1H), 7.26 (d, J=3.5 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
88.5 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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